molecular formula C25H26F6N2O2 B13416486 Rolapitant (1R,2S,3R)-Isomer

Rolapitant (1R,2S,3R)-Isomer

Cat. No.: B13416486
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-UZFJHSOTSA-N
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Description

Rolapitant (1R,2S,3R)-Isomer is a stereoisomer of Rolapitant, a selective and long-acting neurokinin-1 (NK1) receptor antagonist. This compound is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The (1R,2S,3R)-Isomer refers to the specific spatial arrangement of atoms in the molecule, which can significantly influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolapitant (1R,2S,3R)-Isomer involves several steps, including the formation of key intermediates and their subsequent transformation into the final product. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the diastereodivergent asymmetric Michael-alkylation reaction between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters using chiral N,N’-dioxide/metal complexes can yield the (1R,2S,3R) product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Rolapitant (1R,2S,3R)-Isomer can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Rolapitant (1R,2S,3R)-Isomer has several scientific research applications:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Primarily used in the prevention of CINV, with ongoing research into other potential therapeutic applications.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

Rolapitant (1R,2S,3R)-Isomer exerts its effects by selectively binding to and antagonizing the NK1 receptor, which is involved in the emetic response. By blocking this receptor, the compound prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This action helps in the management of CINV.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another NK1 receptor antagonist used for CINV.

    Fosaprepitant: A prodrug of Aprepitant with similar uses.

    Netupitant: A newer NK1 receptor antagonist with a similar mechanism of action.

Uniqueness

Rolapitant (1R,2S,3R)-Isomer is unique due to its long half-life, allowing for less frequent dosing compared to other NK1 receptor antagonists. Its specific stereochemistry also contributes to its distinct pharmacokinetic and pharmacodynamic profile.

Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m1/s1

InChI Key

FIVSJYGQAIEMOC-UZFJHSOTSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

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